N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and an ethylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the coupling of the ethylphenoxy acetamide moiety to the benzofuran ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring and the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and chlorobenzoyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide
- 5-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H20ClNO4 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO4/c1-2-16-7-13-19(14-8-16)30-15-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3,(H,27,28) |
InChI Key |
MFRJSNHFAMGZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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